Boc-D-Glu-OtBu

Catalog No.
S760286
CAS No.
73872-71-6
M.F
C14H25NO6
M. Wt
303.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Glu-OtBu

CAS Number

73872-71-6

Product Name

Boc-D-Glu-OtBu

IUPAC Name

(4R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

Molecular Formula

C14H25NO6

Molecular Weight

303.35 g/mol

InChI

InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)9(7-8-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17)/t9-/m1/s1

InChI Key

YMOYURYWGUWMFM-SECBINFHSA-N

SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C

Synonyms

Boc-D-Glu-OtBu;73872-71-6;(R)-5-(tert-Butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoicacid;SCHEMBL3773280;MolPort-020-004-770;ZINC2554999;KM1576;MFCD00076926;CS11059;AJ-39664;AK-50079;ST2402662;FT-0688453;V7556;I04-1250;Q-101544

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C

Peptide Synthesis

One of the primary applications of Boc-D-Glu-OtBu lies in peptide synthesis. Peptides are short chains of amino acids linked together by peptide bonds. They play crucial roles in various biological processes, and their synthesis allows researchers to study their structure, function, and potential therapeutic applications.

Boc-D-Glu-OtBu serves as a valuable building block in peptide synthesis due to its following properties:

  • D-stereoisomer: It possesses the D-stereoisomer configuration, which is essential for creating specific peptide structures with desired properties.
  • Protected Carboxyl and Amino Groups: The "Boc" and "OtBu" groups temporarily mask the reactive carboxyl and amino groups of the glutamic acid unit, respectively. This prevents unwanted side reactions during peptide bond formation and allows for the selective coupling of Boc-D-Glu-OtBu with other amino acid building blocks in a desired sequence.
  • Ease of Deprotection: Once the peptide chain is assembled, the "Boc" and "OtBu" groups can be selectively removed under mild conditions, revealing the free functional groups of the glutamic acid unit within the peptide. This allows the peptide to fold into its native conformation and exhibit its intended function.

Other Potential Applications

Beyond peptide synthesis, Boc-D-Glu-OtBu may also hold potential in other research areas, such as:

  • Study of glutamic acid metabolism: The protected form of glutamic acid in Boc-D-Glu-OtBu could be useful in studying the specific pathways and mechanisms involved in its metabolism within cells.
  • Development of D-peptide drugs: D-peptides, composed of D-amino acids, can offer several advantages over L-peptides, including increased stability and resistance to enzymatic degradation. Boc-D-Glu-OtBu could serve as a building block for the synthesis of D-peptide drugs targeting specific biological processes.

Boc-D-Glu-OtBu, or N-Boc-D-glutamic acid 1-tert-butyl ester, is a derivative of glutamic acid that features a tert-butyl ester and a Boc (tert-butyloxycarbonyl) protecting group. This compound is notable for its role in organic synthesis, particularly in peptide chemistry, where it serves as a building block for the synthesis of various peptides and proteins. The molecular formula for Boc-D-Glu-OtBu is C₁₄H₂₅N₁O₆, and it has a molecular weight of approximately 299.36 g/mol .

Typical of amino acids and their derivatives:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing the amino group to be free for further reactions.
  • Esterification: The tert-butyl ester can undergo hydrolysis to yield D-glutamic acid.
  • Coupling Reactions: It can be used in peptide coupling reactions, where the carboxylic acid functionality reacts with amines to form peptide bonds.

These reactions are essential for synthesizing more complex molecules in medicinal chemistry and peptide synthesis .

The synthesis of Boc-D-Glu-OtBu typically involves the following steps:

  • Protection of D-Glutamic Acid: D-glutamic acid is reacted with Boc anhydride to introduce the Boc protecting group.
  • Formation of Tert-Butyl Ester: The carboxylic acid group of the protected D-glutamic acid is then treated with tert-butanol in the presence of an acid catalyst to form the tert-butyl ester.

These steps can be carried out under standard laboratory conditions using common organic solvents and reagents .

Boc-D-Glu-OtBu is primarily used in:

  • Peptide Synthesis: It serves as a protected amino acid building block in solid-phase peptide synthesis.
  • Drug Development: Its derivatives may be explored for therapeutic applications due to their structural similarity to naturally occurring amino acids.
  • Research: It is utilized in various biochemical studies involving protein interactions and enzyme activity assays .

Studies on Boc-D-Glu-OtBu often focus on its interactions within peptide chains and its role as a substrate for enzymes. Its structural features allow it to mimic natural amino acids, facilitating investigations into enzyme specificity and substrate recognition. Additionally, its ability to undergo deprotection makes it valuable for studying post-translational modifications in peptides .

Boc-D-Glu-OtBu shares similarities with several other compounds that are also derivatives of glutamic acid or involve similar protective groups. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Fmoc-D-Glu-OtBuContains Fmoc protecting groupOften used in solid-phase peptide synthesis
Boc-L-Glu-OtBuL-isomer of glutamic acidDifferent stereochemistry affects activity
Boc-D-Asp-OtBuAspartic acid derivativeUsed similarly but has different properties

Boc-D-Glu-OtBu's unique combination of the Boc protecting group and tert-butyl ester distinguishes it from these compounds, particularly in terms of stability during synthesis processes and its utility in specific peptide formations .

Systematic Nomenclature and Stereochemical Configuration

The compound’s IUPAC name, (4R)-5-[(2-methylpropan-2-yl)oxy]-4-{[(2-methylpropan-2-yl)oxy]carbonylamino}-5-oxopentanoic acid, encodes its stereochemical and functional attributes:

  • Boc (tert-butoxycarbonyl): Protects the α-amino group, preventing unintended nucleophilic reactions.
  • D-Glu: Indicates the D-configuration at the α-carbon, critical for designing protease-resistant peptides.
  • OtBu (tert-butyl ester): Shields the γ-carboxyl group, ensuring selective reactivity at the α-carboxyl during couplings.

Table 1: Key Identifiers of Boc-D-Glu-OtBu

PropertyValueSource
CAS Registry73872-71-6
Molecular FormulaC₁₄H₂₅NO₆
Molecular Weight303.35 g/mol
SMILES[H]C@(NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Structural and Conformational Analysis

Boc-D-Glu-OtBu exhibits three critical functional domains:

  • N-Terminal Boc Group: The tert-butoxycarbonyl moiety forms a carbamate linkage, stable under basic conditions but cleavable via trifluoroacetic acid (TFA).
  • Chiral Center: The R-configuration at C4 ensures compatibility with D-amino acid-containing peptides, which resist enzymatic degradation.
  • Ester-Protected γ-Carboxyl: The tert-butyl ester prevents side-chain interference during peptide elongation, enabling sequential α-carboxyl activations.

X-ray crystallography and NMR studies confirm a staggered conformation around the glutamic acid backbone, minimizing steric clashes between the Boc and OtBu groups. This spatial arrangement facilitates high-yield couplings in SPPS by reducing steric hindrance.

XLogP3

1.7

Wikipedia

N-Boc-D-glutamic acid 1-(tert-butyl) ester

Dates

Modify: 2023-08-15
Oliver et al. Monobactam formation in sulfazecin by a nonribosomal peptide synthetase thioesterase. Nature Chemical Biology, doi: 10.1038/nchembio.2526, published online 20 November 2017

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